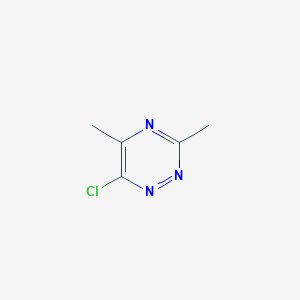
5,6-Bis-trifluoromethyl-nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis-trifluoromethyl-nicotinonitrile is a chemical compound with the molecular formula C9H2F6N2 It is characterized by the presence of two trifluoromethyl groups attached to a nicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable nicotinonitrile precursor with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 5,6-Bis-trifluoromethyl-nicotinonitrile may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Bis-trifluoromethyl-nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted carboxylic acids, while reduction may produce trifluoromethyl-substituted amines.
Applications De Recherche Scientifique
5,6-Bis-trifluoromethyl-nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those with trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving nitrile-containing compounds.
Industry: It is used in the production of agrochemicals, polymers, and other materials where fluorinated compounds are desired for their unique properties.
Mécanisme D'action
The mechanism of action of 5,6-Bis-trifluoromethyl-nicotinonitrile involves its interaction with molecular targets through its nitrile and trifluoromethyl groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and electronic effects. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural compatibility with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethyl)nicotinonitrile: A related compound with a single trifluoromethyl group, used in similar applications but with different reactivity and properties.
4-(Trifluoromethyl)nicotinonitrile: Another similar compound with the trifluoromethyl group in a different position, affecting its chemical behavior and applications.
Uniqueness
5,6-Bis-trifluoromethyl-nicotinonitrile is unique due to the presence of two trifluoromethyl groups, which can significantly enhance its chemical stability, lipophilicity, and overall reactivity compared to its mono-substituted counterparts. This makes it particularly valuable in applications where these properties are desired, such as in the development of pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C8H2F6N2 |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
5,6-bis(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H2F6N2/c9-7(10,11)5-1-4(2-15)3-16-6(5)8(12,13)14/h1,3H |
Clé InChI |
KRZNKRNKAVZCFK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(F)(F)F)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



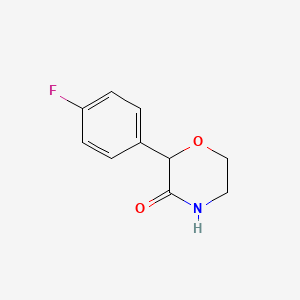

![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14851202.png)

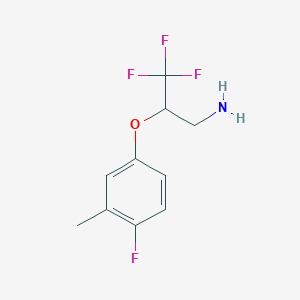

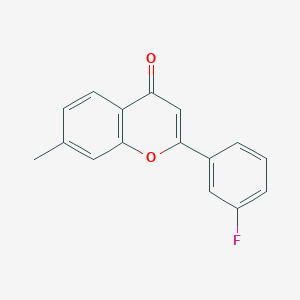
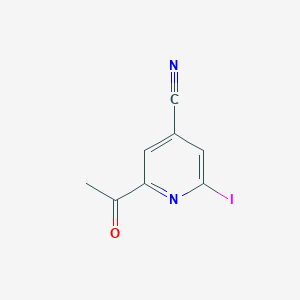
![Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate](/img/structure/B14851228.png)
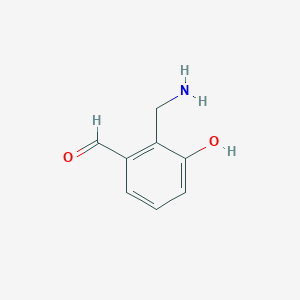
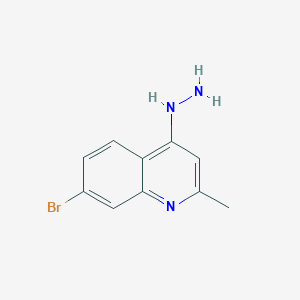
![Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14851267.png)
